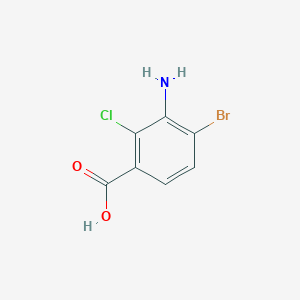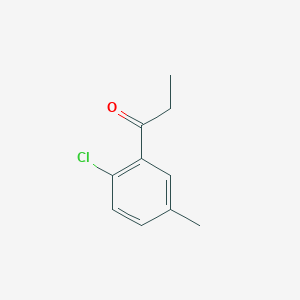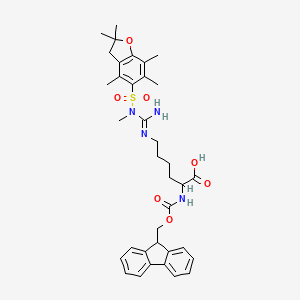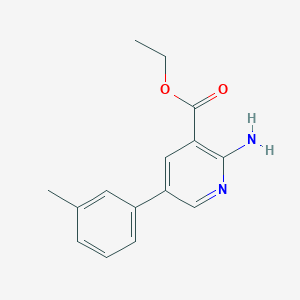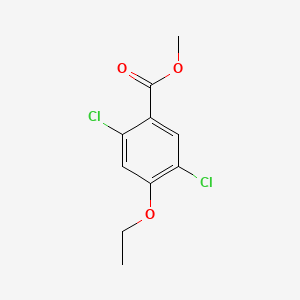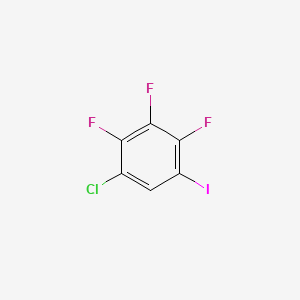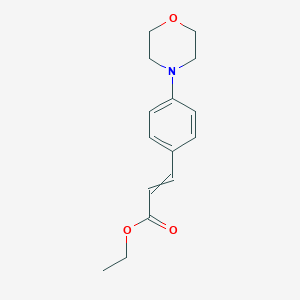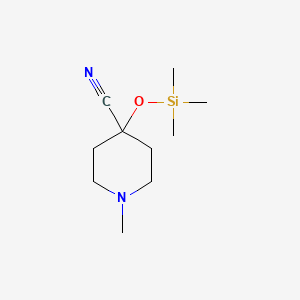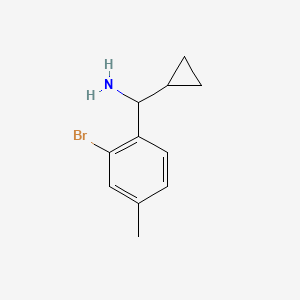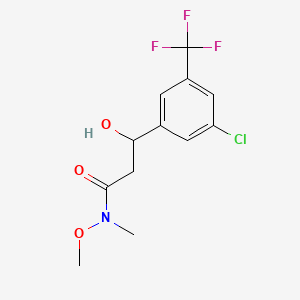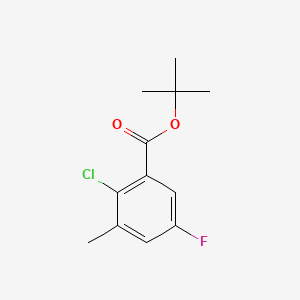
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate typically involves the bromination of a benzoate ester followed by the introduction of the methylpiperazine group. One common method includes:
Bromination: The starting material, methyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.
Nucleophilic Substitution: The brominated ester is then reacted with 4-methylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The ester and piperazine moieties can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the interactions of brominated benzoates with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It serves as a building block for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: Similar in structure but with variations in the substituents on the benzoate or piperazine rings.
Ethyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity.
3-(4-Methylpiperazin-1-yl)methyl-5-bromo-1H-indole: A related compound with an indole core instead of a benzoate ester.
Uniqueness
This compound is unique due to its specific combination of a brominated benzoate ester and a methylpiperazine group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-3-5-16(6-4-15)12-8-10(13(17)18-2)7-11(14)9-12/h7-9H,3-6H2,1-2H3 |
InChI Key |
HKLFYJWAYZPHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



